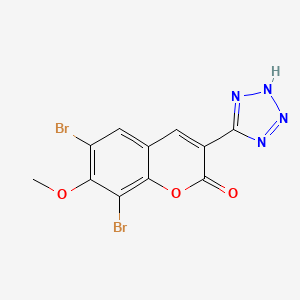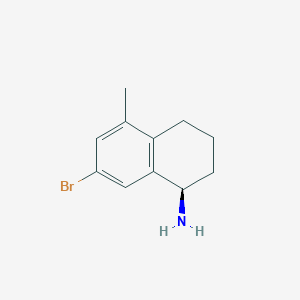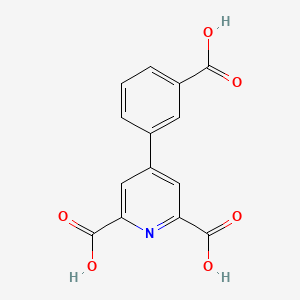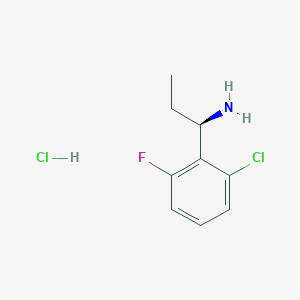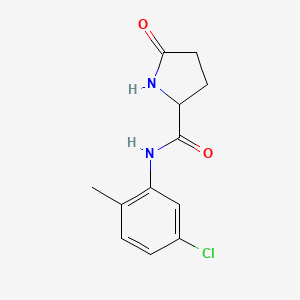
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide is an organic compound belonging to the class of anilides. This compound is characterized by the presence of a pyrrolidine ring, a chlorinated aromatic ring, and a carboxamide group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with a suitable pyrrolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature and solvent, are optimized to ensure the formation of the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced technologies, such as continuous flow reactors, can further enhance the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have distinct properties and applications, making them valuable in different research fields .
Applications De Recherche Scientifique
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-N-(5-Chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: This compound shares a similar structure but has a cyclohexyl group instead of a pyrrolidine ring.
N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine: This compound contains a triazolopyrimidine ring, making it structurally distinct but functionally similar.
Uniqueness
N-(5-Chloro-2-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13ClN2O2 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H13ClN2O2/c1-7-2-3-8(13)6-10(7)15-12(17)9-4-5-11(16)14-9/h2-3,6,9H,4-5H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
ONLSZDPOFUENLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)C2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)
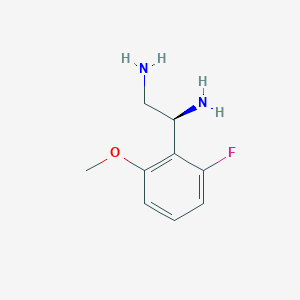
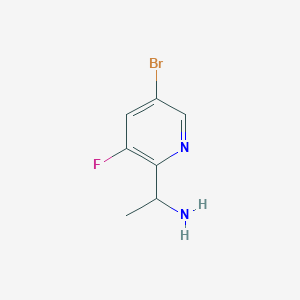
![Methyl (S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B13047674.png)
![(3-Methyl-3-azabicyclo[3.1.0]hexan-6-YL)methanamine 2hcl](/img/structure/B13047685.png)
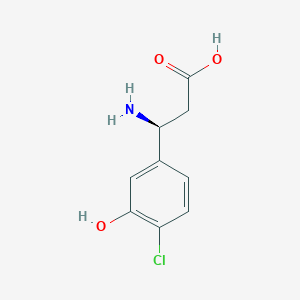
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride](/img/structure/B13047692.png)
